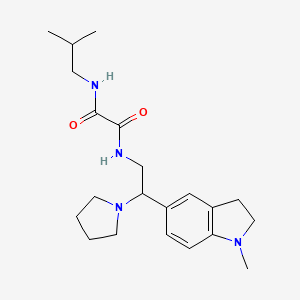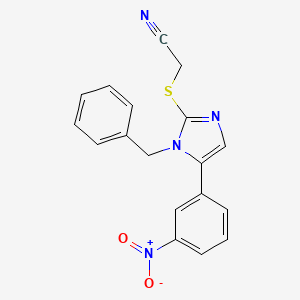![molecular formula C19H21ClN4O2S B2496175 N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3-methylpiperidin-1-yl)-2-oxoacetamide CAS No. 899970-11-7](/img/structure/B2496175.png)
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3-methylpiperidin-1-yl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, starting with base compounds and through a series of reactions, leading to the desired product. For instance, the synthesis of related acetamide derivatives often involves the reaction of specific phenyl and pyrazole components with various substituted acetamides, with the structure confirmed by spectroscopic methods such as NMR, IR, and Mass spectra (Sunder & Maleraju, 2013). Similarly, the synthesis of N-(4-nitrophenyl) derivatives showcases the chemical versatility of related structures, indicating a broad scope for synthesizing complex acetamides (Salian, Narayana, & Sarojini, 2017).
Molecular Structure Analysis
The molecular structure of similar compounds is typically elucidated using spectroscopic techniques, including NMR, IR, and Mass spectrometry. The detailed structural analysis provides insight into the molecule's conformation, which is critical for understanding its reactivity and properties. For example, studies have detailed the crystal structures of related C,N-disubstituted acetamides, showcasing the role of hydrogen bonding in molecular assembly (Narayana et al., 2016).
Chemical Reactions and Properties
Acetamide derivatives engage in various chemical reactions, highlighting their reactivity and potential for functional group modifications. For example, oxidation reactions of related compounds demonstrate the chemical versatility and potential for generating diverse products (Pailloux et al., 2007). The study of these reactions is essential for the development of new chemical entities with desired properties.
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular configuration. Research into the crystal structures and conformational analysis provides valuable data for understanding these properties and for the design of compounds with specific physical characteristics (Kataev et al., 2021).
Chemical Properties Analysis
The chemical properties of acetamide derivatives, such as acidity, basicity, and reactivity towards various reagents, are critical for their application in different chemical contexts. Studies focusing on the synthesis, reactivity, and evaluation of related compounds contribute to a deeper understanding of these chemical properties and their implications for practical applications (Eltamany, El‐Deen, & EL-Fattah, 2010).
Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Applications
Anticancer Activity : A study on 1,3-oxazole clubbed pyridyl-pyrazolines, which share structural similarities with the compound , documented significant anticancer activities. These compounds were synthesized incorporating biologically active heterocyclic entities such as oxazole, pyrazoline, and pyridine. The synthesized compounds showed promising results against a 60 cancer cell line panel, highlighting the potential of similar compounds in cancer research (Katariya, Vennapu, & Shah, 2021).
Antimicrobial Activity : Novel bis-α,β-unsaturated ketones and related derivatives demonstrated significant antimicrobial evaluation, suggesting that structurally similar compounds could possess valuable antimicrobial properties. This line of research is critical for developing new therapeutic agents against resistant microbial strains (Altalbawy, 2013).
Chemical Synthesis and Reactivity
- Synthetic Applications : Studies on the chemical synthesis of related compounds highlight the versatility and reactivity of chloroacetamide and pyrazole derivatives. These research findings offer insights into the potential synthetic pathways that could be applied for the synthesis and functionalization of the compound , aiding in the development of novel pharmaceuticals and materials (Dyachenko, Dyachenko, & Nenajdenko, 2018).
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3-methylpiperidin-1-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O2S/c1-12-3-2-8-23(9-12)19(26)18(25)21-17-15-10-27-11-16(15)22-24(17)14-6-4-13(20)5-7-14/h4-7,12H,2-3,8-11H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHOIFXPOOKQHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3-methylpiperidin-1-yl)-2-oxoacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-chlorophenyl)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}nicotinamide](/img/structure/B2496096.png)


![N-(3,5-dimethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2496099.png)
![4-(3-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2496101.png)





